![molecular formula C7H5N3O2S B2562089 4-Nitrobenzo[d]thiazol-5-amine CAS No. 1154535-47-3](/img/structure/B2562089.png)
4-Nitrobenzo[d]thiazol-5-amine
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Overview
Description
Scientific Research Applications
Synthesis and Organic Chemistry
- 4-Nitrobenzo[d]thiazol-5-amine could be involved in reactions similar to those of 4-nitrophenyl derivatives, which have been studied for their potential in forming a variety of heterocyclic and aromatic compounds. For instance, the synthesis of 1,1-dialkylindolium-2-thiolates involves base-induced transformation of related nitrophenyl-thiadiazole, suggesting potential pathways for modifying 4-Nitrobenzo[d]thiazol-5-amine (Androsov, 2008).
- The aminolysis of nitrophenyl derivatives with secondary amines to study the catalytic mechanisms could provide insights into how 4-Nitrobenzo[d]thiazol-5-amine reacts under similar conditions, revealing potential for catalysis or synthesis of new compounds (Um et al., 2015).
Medicinal Chemistry and Biological Applications
- The incorporation of nitroaromatic structures in the design of compounds with anti-leishmanial activity suggests potential biological activities of derivatives of 4-Nitrobenzo[d]thiazol-5-amine. Synthesis of novel series of thiadiazol-2-amines showed good anti-leishmanial activity, indicating the significance of nitro-substituted compounds in medicinal chemistry (Tahghighi et al., 2012).
Catalysis and Material Science
- Studies on the reduction of nitro compounds using graphene-based catalysts provide a framework for the potential use of 4-Nitrobenzo[d]thiazol-5-amine in catalytic processes, especially in the reduction of nitroaromatic compounds to amines. This could offer environmentally friendly pathways for the transformation of nitro compounds in industrial processes (Nasrollahzadeh et al., 2020).
Analytical Chemistry
- The application of nitrobenzoxadiazole (NBD) derivatives in the analysis of pharmaceuticals suggests potential analytical uses of 4-Nitrobenzo[d]thiazol-5-amine, especially in the development of chromogenic and fluorogenic reagents for the determination of amine-bearing pharmaceuticals (Elbashir et al., 2011).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target the mycobacterium tuberculosis bacterium . Additionally, some benzothiazole derivatives have shown anti-inflammatory properties, indicating potential targets within the inflammatory response pathway .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . In the context of anti-inflammatory properties, some benzothiazole derivatives have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response .
Biochemical Pathways
and the inflammatory response pathway. These compounds may affect the synthesis of prostaglandins, which are key mediators of inflammation, by inhibiting cyclooxygenase enzymes .
Result of Action
Benzothiazole derivatives have demonstrated anti-tubercular and anti-inflammatory activities . These activities suggest that these compounds may inhibit the growth of Mycobacterium tuberculosis and reduce inflammation by inhibiting cyclooxygenase enzymes .
properties
IUPAC Name |
4-nitro-1,3-benzothiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-4-1-2-5-6(9-3-13-5)7(4)10(11)12/h1-3H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAMARGNYJIAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)[N+](=O)[O-])N=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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